molecular formula C26H24Cl2N4O B10835833 Pyrazolo[1,5-a]pyrimidine derivative 5

Pyrazolo[1,5-a]pyrimidine derivative 5

Cat. No.: B10835833
M. Wt: 479.4 g/mol
InChI Key: UVMYGLSWIQQBTO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivative 5 is a member of the pyrazolo[1,5-a]pyrimidine family, which are heterocyclic compounds containing both pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions. One common method includes the reaction of 5-amino-1H-pyrazoles with α,β-unsaturated carbonyl compounds in the presence of a base such as potassium carbonate . Another approach involves the cyclization of 3-aminopyrazoles with β-ketoesters under reflux conditions .

Industrial Production Methods: Industrial production of pyrazolo[1,5-a]pyrimidine derivatives often employs scalable and reproducible methods. For instance, a reproducible and scalable laboratory method involves the reaction of aminopyrazoles with symmetric or non-symmetric alkynes in the presence of potassium hydrogen sulfate in aqueous media . This method is advantageous due to its simplicity and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives are unique due to their fused ring structure, which imparts distinct electronic and steric properties. Similar compounds include:

Properties

Molecular Formula

C26H24Cl2N4O

Molecular Weight

479.4 g/mol

IUPAC Name

6-(2-chlorophenyl)-7-(4-chlorophenyl)-N-(1-methylcyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C26H24Cl2N4O/c1-26(13-5-2-6-14-26)31-25(33)21-16-30-32-23(17-9-11-18(27)12-10-17)20(15-29-24(21)32)19-7-3-4-8-22(19)28/h3-4,7-12,15-16H,2,5-6,13-14H2,1H3,(H,31,33)

InChI Key

UVMYGLSWIQQBTO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)NC(=O)C2=C3N=CC(=C(N3N=C2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl

Origin of Product

United States

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